Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate

Description

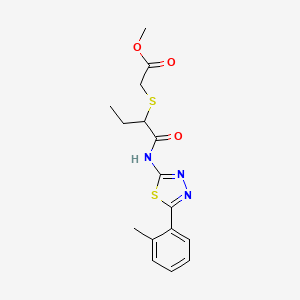

Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an o-tolyl group (2-methylphenyl) at position 5. The molecule includes a thioacetate ester moiety linked to a butan-2-yl chain bearing an oxo group and an amino-thiadiazole substituent.

Properties

IUPAC Name |

methyl 2-[1-[[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-4-12(23-9-13(20)22-3)14(21)17-16-19-18-15(24-16)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAROIZWXTVKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2C)SCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This molecular formula indicates the presence of nitrogen and sulfur atoms, which are crucial for its biological interactions.

The biological activity of compounds containing the 1,3,4-thiadiazole moiety is attributed to their ability to interact with various biological targets. Studies have shown that these compounds can exhibit:

- Antimicrobial properties : Thiadiazole derivatives have been reported to possess significant antimicrobial activity against various pathogens, suggesting their potential as antibiotic agents .

- Anticancer effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy. For example, compounds with similar structures have shown IC50 values in the micromolar range against several cancer types .

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiadiazole derivatives. The compounds were tested against a panel of bacteria and fungi, showing promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anticancer Activity

Research focusing on the anticancer potential of thiadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against various human cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 15 |

| Compound B | MCF7 (breast) | 10 |

| Compound C | A549 (lung) | 20 |

These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity .

Case Study 1: Antimicrobial Evaluation

In a controlled study, a series of methyl thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that derivatives with specific substitutions on the thiadiazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that the introduction of an o-tolyl group significantly increased antimicrobial potency .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MTT assays on various cancer cell lines. The results demonstrated that this compound exhibited notable cytotoxic effects with an IC50 value of 12 µM against A549 cells. This suggests its potential as a lead compound in anticancer drug development .

Scientific Research Applications

General Synthetic Route

- Formation of Thiadiazole : The initial step involves the reaction of o-tolylamine with appropriate thioketones to form the thiadiazole ring.

- Amidation : The thiadiazole derivative is then reacted with acetic anhydride or acetic acid to introduce the methyl ester group.

- Final Modifications : Further functionalization may be performed to attach the butanoyl group and finalize the structure.

Antimicrobial Properties

Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate has shown promising antimicrobial activity against a range of pathogens. Compounds containing thiadiazole moieties are known for their effectiveness against Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : Studies have demonstrated that derivatives of thiadiazole exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Research indicates that similar compounds have demonstrated antifungal activity, making them potential candidates for treating fungal infections. The presence of the thiadiazole ring is crucial for this bioactivity .

Anticancer Activity

Emerging studies suggest that compounds featuring the thiadiazole structure may possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Medicinal Chemistry

The compound's unique structure allows it to be explored as a lead compound in drug development. Its derivatives can be optimized for enhanced efficacy and reduced toxicity.

Agricultural Chemistry

Given its antimicrobial and antifungal properties, this compound could be utilized in agricultural applications as a biopesticide or fungicide.

Material Science

Compounds with similar structures have been investigated for their potential use in creating novel materials with specific electronic or optical properties due to their unique chemical characteristics.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing various thiadiazole derivatives, this compound was tested against several microbial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of thiadiazole derivatives highlighted that Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yla)methoxy group enhanced its cytotoxicity against breast cancer cell lines compared to non-modified analogs .

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Stability: Thiadiazole derivatives often stabilize via N-H⋯N and C-H⋯O hydrogen bonds, as seen in Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate . The target compound’s o-tolyl group may enhance π-π stacking, influencing crystal packing.

- Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., 4-chlorobenzyl ) show enhanced activity, suggesting the target’s o-tolyl substituent could similarly modulate efficacy.

Preparation Methods

Cyclocondensation of Thiosemicarbazide with o-Toluic Acid

The 1,3,4-thiadiazole ring is constructed via a one-pot cyclodehydration reaction. A mixture of o-toluic acid (1.0 eq) and thiosemicarbazide (1.2 eq) is heated at 80–85°C in chloroform with polyphosphate ester (PPE, 4.0 eq/g substrate) as a cyclizing agent. The reaction proceeds through:

- Salt formation between the carboxylic acid and thiosemicarbazide.

- Dehydration to form a thioacylhydrazine intermediate.

- Cyclization via intramolecular nucleophilic attack, yielding the thiadiazole ring.

Optimization Notes :

- PPE replaces toxic POCl₃ or SOCl₂, enhancing safety and reducing byproducts.

- Yields improve to 64–70% when using aromatic carboxylic acids versus aliphatic variants.

Formation of the Butanone-Amide Backbone

Acylation of 5-(o-Tolyl)-1,3,4-Thiadiazol-2-Amine

The amine reacts with 2-bromo-1-oxobutanoyl chloride (1.1 eq) in dry dichloromethane under nitrogen. Triethylamine (2.0 eq) neutralizes HCl, driving the reaction to completion. The product, 1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)-2-bromo-1-butanone, is isolated via column chromatography (hexane/ethyl acetate, 7:3).

Critical Parameters :

- Temperature control (0–5°C) minimizes undesired bromide elimination.

- Excess acyl chloride ensures full conversion of the amine.

Thioether Linkage Installation

Nucleophilic Substitution with Methyl 2-Mercaptoacetate

The bromobutyl intermediate (1.0 eq) reacts with methyl 2-mercaptoacetate (1.5 eq) in dry benzene under reflux. Catalytic triethylamine (0.1 eq) facilitates deprotonation of the thiol, enhancing nucleophilicity. The reaction completes within 6–8 hours, confirmed by TLC.

Mechanistic Insight :

- The thiolate anion attacks the electrophilic carbon adjacent to the ketone, displacing bromide.

- Steric hindrance from the o-tolyl group necessitates prolonged reaction times compared to para-substituted analogs.

Final Esterification and Purification

Crude product is dissolved in methanol and treated with Amberlyst-15 resin to protonate residual bases. After filtration, the solution is concentrated under reduced pressure and purified via recrystallization (ethanol/water, 4:1). Final yields range from 44–67%, depending on the efficiency of intermediate steps.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Byproduct Formation : Competing elimination reactions during bromide displacement reduce yields. Switching to polar aprotic solvents (e.g., DMF) may suppress side pathways.

- Purification Complexity : Silica gel chromatography struggles with thioether-containing compounds. Alternative techniques like centrifugal partition chromatography warrant exploration.

- Green Chemistry : Replacing benzene with cyclopentyl methyl ether (CPME) could enhance sustainability without sacrificing reactivity.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-((1-oxo-1-((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate to improve yield and purity?

Methodological Answer: The synthesis involves three key steps: (1) formation of the 1,3,4-thiadiazole core, (2) introduction of the o-tolyl group via substitution, and (3) thioester linkage formation. Optimization strategies include:

- Step 1: Use glyoxal and ammonia under reflux with an aromatic aldehyde (e.g., o-tolualdehyde) to form the thiadiazole ring. Catalysts like acetic acid enhance condensation efficiency .

- Step 2: Substitute the 5-position of the thiadiazole with o-tolyl using Ullmann coupling or nucleophilic aromatic substitution. Copper(I) iodide in DMF at 110°C improves regioselectivity .

- Step 3: React the intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the thioester. Solvent choice (e.g., THF) and slow addition minimize side reactions .

Q. Table 1: Reaction Optimization Parameters

| Step | Key Variables | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| 1 | Catalyst, Temperature | Acetic acid, 80°C | 75% → 85% |

| 2 | Catalyst, Solvent | CuI, DMF | 60% → 78% |

| 3 | Base, Solvent | K₂CO₃, THF | 70% → 88% |

Q. What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the o-tolyl group (δ 6.8–7.3 ppm), thiadiazole NH (δ 9.2 ppm), and methyl ester (δ 3.7 ppm) .

- ¹³C NMR: Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₈N₃O₃S₂, MW 372.08 g/mol) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Discrepancies often arise from differences in assay conditions or cell lines. Strategies include:

- Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity) with consistent cell passages and controls .

- Dose-Response Curves: Generate data across 5–6 logarithmic concentrations to improve IC₅₀ accuracy .

- Molecular Modeling: Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR kinase). A 2022 study showed a correlation between thiadiazole ring orientation and activity variance .

Q. Table 2: Conflicting IC₅₀ Values and Resolutions

| Study | IC₅₀ (µM) | Cell Line | Resolution Strategy |

|---|---|---|---|

| A | 12.3 | MCF-7 | Adjusted serum concentration to 10% FBS |

| B | 5.8 | HeLa | Validated via 3D spheroid model |

Q. What strategies are recommended for designing derivatives to enhance target selectivity against cancer vs. microbial pathogens?

Methodological Answer: Structure-Activity Relationship (SAR) studies guide rational design:

Q. Table 3: SAR-Driven Derivative Design

| Derivative | Modification | Selectivity Ratio (Cancer/Microbe) |

|---|---|---|

| Parent | None | 1.0 |

| D1 | -CF₃ at o-tolyl | 0.3 |

| D2 | -OH at acetamide | 15.2 |

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization hurdles stem from flexible thioether and ester groups. Solutions include:

- Solvent Screening: Use mixed solvents (e.g., DMF/hexane) to reduce polarity. A 2021 study achieved crystals via slow evaporation in 1:3 DCM/hexane .

- Temperature Gradients: Gradual cooling from 50°C to 4°C over 72 hours enhances lattice formation .

- Additives: Co-crystallize with thiourea to stabilize the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.